Tetrabromodichlorocyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
30554-72-4 |
|---|---|
Molecular Formula |
C6H6Br4Cl2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1,1,2,2-tetrabromo-3,3-dichlorocyclohexane |
InChI |
InChI=1S/C6H6Br4Cl2/c7-4(8)2-1-3-5(11,12)6(4,9)10/h1-3H2 |
InChI Key |
XXBSJXNQJJWTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isomerism of Tetrabromodichlorocyclohexane
Stereoselective and Regioselective Synthesis Pathways of Tetrabromodichlorocyclohexane Isomers
The synthesis of specific isomers of this compound is a complex task that requires precise control over the placement (regioselectivity) and three-dimensional orientation (stereoselectivity) of six halogen atoms on a cyclohexane (B81311) ring. numberanalytics.com Achieving high selectivity is essential as different isomers can possess unique chemical and physical properties. numberanalytics.com The synthesis can theoretically proceed through the direct halogenation of cyclohexane or by the halogenation of a cyclohexene (B86901) precursor, each presenting distinct mechanistic pathways and challenges.
Mechanistic Investigations of Bromination and Chlorination Reactions on Cyclohexane Scaffolds
The mechanisms governing the addition of bromine and chlorine to a cyclohexane scaffold are fundamental to controlling the synthesis of this compound. The two primary routes are free-radical substitution on cyclohexane and electrophilic addition to cyclohexene.
Free-Radical Halogenation: The reaction of cyclohexane with bromine (Br₂) or chlorine (Cl₂) in the presence of UV light or heat proceeds via a free-radical chain mechanism. echemi.com This process involves three main stages: initiation, propagation, and termination.
Initiation: UV light provides the energy to homolytically cleave the halogen-halogen bond, generating two halogen radicals (X•).
Propagation: A halogen radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical (C₆H₁₁•) and a hydrogen halide (HX). The cyclohexyl radical then reacts with a halogen molecule (X₂) to yield a halocyclohexane and a new halogen radical, which continues the chain.
Termination: The reaction stops when radicals combine with each other.
The reactivity and selectivity of this process are heavily dependent on the halogen used. Chlorination is highly exothermic and less selective, meaning the chlorine radical reacts with almost any available C-H bond. masterorganicchemistry.com In contrast, bromination is endothermic and significantly more selective, preferentially forming the more stable tertiary radical if available. masterorganicchemistry.com For a cyclohexane ring, where all carbons are secondary, this difference is less pronounced but still relevant, especially in substituted cyclohexanes. Controlling the stoichiometry and reaction conditions is crucial, though achieving a specific tetrabromo-dichloro- substitution pattern with high yield and selectivity through this method is exceptionally difficult due to the formation of a complex mixture of polyhalogenated products. researchgate.net
Electrophilic Halogenation: A more controlled approach involves the electrophilic addition of halogens to a precursor like cyclohexene. In this mechanism, the electron-rich double bond of cyclohexene attacks a halogen molecule, leading to the formation of a cyclic halonium ion intermediate. youtube.com This intermediate is then attacked by a halide ion (or another nucleophile) from the side opposite to the bridging halogen, resulting in an anti-addition product. youtube.com For instance, the bromination of cyclohexene yields trans-1,2-dibromocyclohexane. youtube.com
To synthesize this compound via this route, one might start with a dichlorocyclohexene or a dibromocyclohexene and add the remaining halogens. The regioselectivity would be dictated by the initial positions of the halogens and their electronic effects on the double bond, while the stereoselectivity would be governed by the anti-addition mechanism of the halonium ion pathway.
Chiral Synthesis and Enantiomeric Resolution Techniques
Given the multiple chiral centers in this compound, numerous stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), are possible. The synthesis of a single enantiomer can be approached through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction. egrassbcollege.ac.inorganic-chemistry.org For example, a chiral ligand could coordinate to a halogenating agent, creating a chiral environment that favors the formation of one enantiomer over the other during the halogenation of a suitable precursor. researchgate.netrug.nl Such methods aim to create the desired stereocenters in a controlled manner, avoiding the 50:50 mixture of enantiomers produced in a standard synthesis. organic-chemistry.org
Enantiomeric Resolution: This is the most common method for separating enantiomers from a racemic mixture. wikipedia.orgnumberanalytics.com Since enantiomers have identical physical properties, direct separation is difficult. libretexts.org The resolution process involves converting the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second compound, known as a resolving agent. wikipedia.orgpharmtech.com
For example, if this compound could be derivatized to have a carboxylic acid or amine group, it could be reacted with a chiral base (like brucine) or a chiral acid (like tartaric acid), respectively. wikipedia.orglibretexts.org The resulting diastereomeric salts, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization. pharmtech.com After separation, the original enantiomers are regenerated by removing the resolving agent. wikipedia.org This process, while effective, has the drawback of discarding at least half of the initial material unless the unwanted enantiomer can be racemized and recycled. wikipedia.orglibretexts.org
Isomeric Characterization and Separation Techniques for this compound Diastereomers
The identification and separation of the various diastereomers and enantiomers of this compound are critical for understanding its properties. This requires sophisticated analytical techniques capable of distinguishing between molecules with very subtle structural differences.
Advanced Chromatographic Separation of Isomers (e.g., Chiral GC-MS, LC-MS)
Chromatography is an indispensable tool for separating complex mixtures of isomers. rotachrom.comresearchgate.net The choice of technique depends on the volatility and polarity of the isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile halogenated compounds like isomers of this compound, GC is a powerful separation technique. sci-hub.se When coupled with a mass spectrometer (MS), it allows for both separation and identification. To separate enantiomers, a chiral stationary phase (CSP) is required. gcms.czchromatographyonline.com Cyclodextrin-based columns are commonly used CSPs that can differentiate between enantiomers by forming temporary diastereomeric complexes with varying stabilities. rotachrom.comgcms.cz The separated isomers are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that helps confirm their identity. osti.govrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for less volatile or thermally unstable compounds. High-performance liquid chromatography (HPLC) can effectively separate diastereomers using standard achiral columns (like C18) due to their different physical properties. researchgate.netchromforum.org However, to separate enantiomers, a chiral stationary phase is necessary. bioanalysis-zone.comsciex.com The coupling of LC with MS provides high-sensitivity detection and structural information. researchgate.net Supercritical fluid chromatography (SFC) is another technique that has gained traction for isomer separation, often providing faster and more efficient separations than HPLC for certain classes of compounds. hplc.eu
Interactive Table: Chromatographic Techniques for Isomer Separation
| Technique | Stationary Phase Type | Principle of Separation | Application for this compound |
|---|---|---|---|
| Chiral GC-MS | Chiral (e.g., Cyclodextrin) | Differential partitioning and interaction with the chiral stationary phase based on enantiomeric structure. chromatographyonline.com | Separation and identification of volatile enantiomers and diastereomers. |
| HPLC / LC-MS | Achiral (e.g., C18, Silica) | Differential partitioning based on polarity and interaction with the stationary phase. chromforum.org | Separation of diastereomers. |
| Chiral HPLC / LC-MS | Chiral (e.g., Polysaccharide-based) | Formation of transient diastereomeric complexes with the chiral stationary phase, leading to different retention times for enantiomers. bioanalysis-zone.comsigmaaldrich.com | Separation of enantiomers and diastereomers. |
| SFC-MS | Chiral or Achiral | Similar to HPLC but uses a supercritical fluid as the mobile phase, often leading to faster separations. hplc.eu | High-throughput separation of both enantiomers and diastereomers. |
Spectroscopic Methods for Isomer Identification (beyond basic identification)
Beyond chromatography, advanced spectroscopic methods are crucial for the unambiguous structural elucidation of each isolated isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR can confirm the presence of the cyclohexane backbone, advanced NMR techniques are needed to differentiate isomers. nih.gov Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity of atoms, helping to determine the specific placement (regioisomerism) of the bromine and chlorine atoms. Furthermore, the stereochemistry can often be deduced by analyzing the ³J(H,H) coupling constants, which are related to the dihedral angle between protons via the Karplus equation, and by using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. nih.gov
Advanced Mass Spectrometry Techniques: Standard MS can confirm the molecular weight, but it generally cannot distinguish between isomers. pageplace.de However, newer methods can provide isomer-specific information. Infrared Ion Spectroscopy (IRIS) is a mass spectrometry-based technique that measures the infrared spectrum of mass-selected ions. ru.nl Since isomers have unique vibrational fingerprints, their IRIS spectra can be used for unambiguous identification, often by matching experimental spectra with those predicted by computational chemistry. ru.nl Another powerful technique is Molecular Rotational Resonance (MRR) spectroscopy, which measures the rotational transitions of a molecule in the gas phase. nih.gov Because a molecule's rotational constants are exquisitely sensitive to its mass distribution and three-dimensional structure, MRR provides a unique spectral fingerprint for each isomer, allowing for confident identification and quantification even within a complex mixture without prior separation. nih.gov
Interactive Table: Spectroscopic Methods for Isomer Identification
| Method | Information Obtained | Principle | Relevance for this compound |
|---|---|---|---|
| 2D NMR Spectroscopy | Connectivity (Regioisomerism), Spatial Proximity (Stereoisomerism) | Correlates nuclear spins through bonds or through space to build a map of the molecular structure. nih.gov | Determines the precise location and relative stereochemistry of each halogen atom on the cyclohexane ring. |
| Infrared Ion Spectroscopy (IRIS) | Isomer-specific vibrational fingerprint | Measures the IR spectrum of a mass-selected ion by monitoring its fragmentation upon resonant IR laser absorption. ru.nl | Provides unambiguous identification of isomers by matching their unique vibrational spectra to calculated spectra. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Precise 3D structure, Rotational constants | Measures the frequencies of rotational transitions in the gas phase, which are directly related to the molecule's moments of inertia. nih.gov | Offers definitive structural elucidation of different isomers in a mixture without the need for chromatographic separation. |
Advanced Analytical Methodologies for Tetrabromodichlorocyclohexane in Complex Matrices
Ultra-Trace Detection and Quantification Techniques
The analysis of Tetrabromodichlorocyclohexane at environmentally relevant concentrations, which are often exceedingly low, demands analytical instrumentation capable of ultra-trace detection. High-resolution mass spectrometric techniques are central to achieving the required sensitivity and selectivity.
High-Resolution Gas Chromatography–Mass Spectrometry (HRGC-MS) Applications
High-Resolution Gas Chromatography–Mass Spectrometry (HRGC-MS) is a cornerstone technique for the analysis of persistent organic pollutants (POPs), including halogenated compounds like this compound. The power of this technique lies in the combination of high-efficiency chromatographic separation with high-resolution mass analysis. chromatographyonline.com
HRGC utilizes long, narrow-bore capillary columns (e.g., 60 m length, 0.25 mm internal diameter) to achieve superior separation of complex mixtures and isomers, which is critical for distinguishing different stereoisomers of this compound that may exhibit varying environmental behaviors. chromatographyonline.com The mass spectrometer, operating in high-resolution mode, can measure the mass-to-charge ratio (m/z) of ions to four or five decimal places. drawellanalytical.com This high mass accuracy allows for the determination of elemental composition, providing a high degree of confidence in compound identification and effectively discriminating target analytes from co-eluting matrix components with the same nominal mass. drawellanalytical.comchromforum.org
For compounds like dioxins and other halogenated hydrocarbons, HRGC coupled with high-resolution mass spectrometry (HRGC-HRMS) is considered the gold standard. chromatographyonline.com This approach provides exceptional selectivity and sensitivity, often reaching femtogram levels. shimadzu.com A similar methodology is directly applicable to this compound, using selected ion monitoring (SIM) to target the specific m/z of characteristic ions, thereby minimizing background noise and enhancing detection limits. Furthermore, tandem mass spectrometry (MS/MS) capabilities on hybrid instruments can be employed for even greater selectivity through selected reaction monitoring (SRM), which monitors specific fragmentation pathways of the parent ion. nih.gov
Table 1: Typical HRGC-MS Parameters for Halogenated Compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| GC Column | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | High-resolution separation of isomers and complex mixtures. chromatographyonline.com |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating repeatable fragmentation patterns. chromatographyonline.com |
| Mass Analyzer | Double-focusing magnetic sector, Time-of-Flight (TOF), or Quadrupole-TOF | Provides high mass resolution (>10,000) for accurate mass measurements. drawellanalytical.comchromforum.org |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) | Enhances sensitivity and selectivity by monitoring specific target ions. nih.gov |
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Environmental Analysis
While GC-MS is highly effective, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that are thermally labile or not easily volatilized. chromatographyonline.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of triple quadrupole or other tandem mass spectrometers. eag.comrsc.org This technique has proven indispensable for analyzing emerging environmental contaminants, including many brominated flame retardants. chromatographyonline.com
For this compound and its analogues, LC-MS/MS analysis would typically involve reversed-phase chromatography for separation. The key to the method's success is the mass spectrometer's ability to perform tandem MS. creative-proteomics.com In this process, a specific precursor ion (or parent ion) corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (or daughter ion) is monitored in the second mass analyzer. eag.com This transition is highly specific to the analyte, significantly reducing matrix interference and providing reliable quantification at very low levels. creative-proteomics.comunil.ch
A study on the closely related flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH) demonstrated the feasibility of using LC-MS/MS for its analysis. The method utilized an isocratic elution and investigated different ionization mechanisms, finding that monitoring the transition of [M+O₂]⁻ to Br⁻ was a selective detection method. researchgate.net This approach yielded excellent instrument detection limits in the picogram range and good linearity. researchgate.net Such a method could be adapted for this compound, providing a robust tool for its quantification in various environmental samples. researchgate.net
Table 2: LC-MS/MS Method Parameters for Brominated Flame Retardant Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Good retention and separation for moderately non-polar compounds. chromatographyonline.com |
| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol and Water with buffer (e.g., ammonium (B1175870) acetate) | Optimizes separation of isomers and elution of analytes. chromatographyonline.com |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar compounds; APCI can be used for less polar compounds. researchgate.net |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | Enables tandem MS (MS/MS) for high selectivity and accurate mass capabilities. eag.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. creative-proteomics.com |
Development of Novel Extraction and Pre-concentration Methods (e.g., Solid-Phase Extraction, Solid-Phase Microextraction)
Due to the ultra-trace concentrations of this compound in environmental samples, direct injection into analytical instruments is rarely feasible. Therefore, extraction and pre-concentration are critical steps to isolate the analyte from the sample matrix and increase its concentration to detectable levels. pjoes.com
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. pjoes.comscioninstruments.com The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the matrix passes through. scioninstruments.com The analyte is later eluted with a small volume of an appropriate solvent, achieving significant concentration. pjoes.com For compounds like this compound, reversed-phase sorbents such as C18 or polymeric materials (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) are effective. nih.gov These methods can achieve high enrichment factors, for instance, a 250-fold enrichment from a 100 mL water sample. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive extraction technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). nih.gov Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. nih.gov SPME is valued for its simplicity, speed, and minimal solvent use. rsc.org By selecting a fiber coating with appropriate polarity and thickness, consistent and quantifiable results can be obtained for low-concentration analytes. nih.gov
Sample Preparation and Matrix Interference Mitigation in Environmental Samples
The sample matrix—the complex mixture of substances present in a sample apart from the analyte—can significantly interfere with analysis, causing signal suppression or enhancement. numberanalytics.comnemc.us This "matrix effect" can lead to inaccurate quantification. numberanalytics.com Therefore, effective sample preparation is crucial not only for extraction and concentration but also for mitigating these interferences. arborassays.comchromatographyonline.com
Protocols for Aquatic (Water, Suspended Solids, Sediment) Samples
Water: For water samples, the protocol typically begins with the filtration of the sample to separate dissolved and particulate fractions. The filtered water is then passed through an SPE cartridge to extract this compound. pjoes.com To improve retention on nonpolar sorbents, adjustments to the sample's pH may be necessary. chromatographyonline.com After extraction, the cartridge is washed to remove co-extracted interferences before the analyte is eluted with a small volume of organic solvent. scioninstruments.com
Suspended Solids: The filter paper containing the suspended solids is typically extracted using techniques like sonication or pressurized liquid extraction (PLE) with an organic solvent. The resulting extract then requires a cleanup step, which may involve techniques like gel permeation chromatography (GPC) or passing the extract through another SPE cartridge (e.g., containing silica or Florisil) to remove polar interferences.
Sediment: Sediment samples are more complex due to their high content of organic matter and minerals. cenrs.org A typical protocol involves freeze-drying and sieving the sediment to achieve homogeneity. sednet.org Extraction is commonly performed using Soxhlet, ultrasonic, or PLE with a nonpolar or moderately polar solvent mixture. The resulting extract is highly complex and requires extensive cleanup. This often involves a multi-step process, including sulfur removal (with copper powder) and fractionation using column chromatography with different sorbents like silica and alumina (B75360) to isolate the fraction containing this compound. usgs.gov
Table 3: Generalized Sample Preparation Protocol for Aquatic Matrices
| Matrix | Preparation Steps | Purpose |
|---|
| Water | 1. Filtration (e.g., 0.45 µm filter) 2. pH adjustment 3. Solid-Phase Extraction (SPE) with C18 or polymeric sorbent 4. Elution with organic solvent (e.g., acetonitrile, hexane) | Separate dissolved/particulate phases; Optimize retention; Concentrate analyte and remove salts; Prepare for analysis. pjoes.comchromatographyonline.com | | Suspended Solids | 1. Solvent extraction (e.g., sonication) of the filter 2. Concentration of extract 3. Cleanup via SPE or GPC | Isolate analyte from solid particles; Reduce solvent volume; Remove interfering compounds. | | Sediment | 1. Freeze-drying and sieving 2. Solvent extraction (e.g., Soxhlet, PLE) 3. Sulfur removal (if necessary) 4. Multi-column cleanup (e.g., silica, alumina) | Homogenize sample; Extract analyte from complex matrix; Remove elemental sulfur; Isolate analyte from interferences. sednet.orgusgs.gov |
Methodologies for Terrestrial (Soil, Biota) Samples
Soil: Soil sample preparation shares similarities with sediment protocols but must account for the high variability in soil composition, including organic matter and clay content. mdpi.com After air-drying and sieving, extraction is performed using methods like PLE or Soxhlet extraction. taylorfrancis.com The choice of solvent is critical and often involves mixtures like hexane/acetone. The subsequent cleanup is rigorous and essential for removing the vast amount of co-extracted matrix components, such as humic substances. mdpi.com Multi-layer silica columns, sometimes impregnated with sulfuric acid, and Florisil are commonly used for this purpose.
Biota: Analyzing this compound in biological tissues, such as fish muscle, presents the major challenge of high lipid content, which can interfere significantly with both chromatographic and mass spectrometric analysis. nih.gov The sample is first homogenized. Extraction is then carried out, often with a mixture of polar and non-polar solvents. A crucial step is lipid removal. This can be accomplished through destructive methods like acid digestion or non-destructive methods such as gel permeation chromatography (GPC) or dispersive solid-phase extraction (d-SPE) with sorbents like C18 and primary-secondary amine (PSA). nih.gov A study on other brominated flame retardants in fish validated a method using acetonitrile extraction followed by d-SPE cleanup, which was rapid and effective. nih.gov
Table 4: Generalized Sample Preparation Protocol for Terrestrial Matrices
| Matrix | Preparation Steps | Purpose |
|---|
| Soil | 1. Air-drying, grinding, and sieving 2. Pressurized Liquid Extraction (PLE) or Soxhlet with hexane/acetone 3. Cleanup with multi-layer silica/alumina columns | Homogenize sample; Extract analyte; Remove organic matter and other interferences. mdpi.comtaylorfrancis.com | | Biota (e.g., fish) | 1. Homogenization of tissue 2. Solvent extraction (e.g., acetonitrile) 3. Lipid removal via GPC or dispersive SPE (d-SPE) 4. Final cleanup/fractionation | Create uniform sample; Isolate analyte and some lipids; Remove bulk of interfering lipids; Isolate analyte fraction for analysis. nih.gov |
Environmental Occurrence and Distribution Dynamics of Tetrabromodichlorocyclohexane
Global and Regional Distribution Patterns
While Tetrabromodichlorocyclohexane has been identified as a chemical for environmental monitoring, detailed studies outlining its global and regional concentrations are scarce in publicly available scientific literature.
Atmospheric Transport and Deposition Mechanisms
Aquatic (Lakes, Rivers, Oceans) Distribution and Spatial Variability
Quantitative data on the concentration and spatial variability of this compound in lakes, rivers, or oceans are not extensively documented. The U.S. Geological Survey (USGS) has included this compound (CAS No. 30554-72-4) in its list of constituents prioritized for national-scale ambient monitoring in water and sediment, designating it as a Tier 1 priority for sediment. usgs.govusgs.gov This prioritization is based on factors including potential environmental occurrence and the likelihood of adverse effects. usgs.gov Similarly, the compound has been listed among chemicals of concern for the Great Lakes Basin. cela.ca Despite this regulatory interest, published monitoring studies providing concentration data in various aquatic environments are limited. One study focusing on persistent organic pollutants in English freshwater lakes listed this compound as an analyte but did not report detected concentrations. bham.ac.uk
Terrestrial (Soil, Sediment) Distribution and Historical Trends
Information on the measured concentrations of this compound in soil and sediment is sparse, and no studies on its historical trends in dated sediment cores are currently available. However, laboratory studies provide insight into its behavior in terrestrial environments.
A degradation study was conducted on a mixture of radiolabelled [¹⁴C]hexahalocyclohexanes applied to loam and sandy loam soils, where α-tetrabromodichlorocyclohexane constituted approximately 25% of the mixture. researchgate.netresearchgate.net The results indicated rapid degradation of the chemical mixture under both aerobic and anaerobic conditions. researchgate.netresearchgate.net
The following table summarizes the degradation half-lives from the study.
| Condition | Soil Type | Half-life (t½) |
| Aerobic | Loam & Sandy Loam | ~10 days |
| Anaerobic (flooded) | Loam & Sandy Loam | < 5 hours |
| Data derived from studies on a chemical mixture containing ~25% α-tetrabromodichlorocyclohexane. researchgate.netresearchgate.net |
The study also noted that after 90 days, more than 50% of the applied [¹⁴C]hexahalocyclohexane mixture had been converted to ¹⁴CO₂, indicating significant mineralization. researchgate.netresearchgate.net This rapid degradation, particularly under anaerobic conditions, suggests that the compound may not persist long in certain soil and sediment environments. researchgate.net
Source Identification and Emission Pathways (Anthropogenic and Natural)
This compound is an anthropogenic compound with no known natural sources. Its presence in the environment is linked to industrial activities.
Industrial Production and Usage-Related Emissions
This compound has been identified as a flame retardant used commercially. inchem.org Its inclusion in regulatory frameworks such as the Toxic Substances Control Act (TSCA) in the United States further points to its industrial origin. pops.intgovinfo.gov It was listed as a chemical for which the Interagency Testing Committee (ITC) recommended testing, although this recommendation was later removed. govinfo.gov Emissions into the environment can be presumed to occur during its manufacture, incorporation into products, and from the products themselves during their lifecycle and disposal. However, specific data on production volumes, the precise products it is used in, and emission rates are not detailed in the available literature.
Incidental Formation and By-product Release
There is limited information regarding the incidental formation or release of this compound as a by-product of other industrial processes. One chemical synthesis study noted the formation of tetrabromodichlorocyclohexanes when benzyl (B1604629) trifluoroacetate (B77799) is treated with gaseous chlorine under UV irradiation, but this describes a deliberate synthesis rather than an unintentional environmental release. thieme-connect.de No evidence was found to suggest it is a significant by-product of waste incineration or other thermal processes, unlike some other halogenated compounds.
Environmental Fate and Transformation Mechanisms of Tetrabromodichlorocyclohexane
Formation of Transformation Products and Metabolites (non-toxicological focus)
The transformation of Tetrabromodichlorocyclohexane under environmental conditions is expected to generate a series of intermediate compounds, or transformation products, before potential complete mineralization. The nature of these products depends on the specific degradation pathway.
Identification of Persistent Degradation Products
Based on the degradation pathways of analogous compounds like HCH, the anaerobic transformation of this compound is likely to produce a series of less-halogenated cyclohexanes, cyclohexadienes, and potentially aromatic compounds. For HCH, anaerobic degradation leads to the formation of intermediates like tetrachlorocyclohexene (TCCH) and dichlorocyclohexadiene, and ultimately to chlorobenzene (B131634) and benzene. nih.govresearchgate.netethz.ch
Mechanistic Elucidation of Transformation Sequences
The transformation sequence for this compound can be conceptualized as a stepwise process of reductive dehalogenation. The initial and most likely step would be the enzymatic removal of a bromine atom, which is generally more labile than a chlorine atom under reductive conditions.
The proposed mechanistic sequence is as follows:
Initial Reductive Debromination: An anaerobic microorganism donates an electron to the this compound molecule, leading to the cleavage of a carbon-bromine bond and the release of a bromide ion. This results in a tribromodichlorocyclohexyl radical, which then abstracts a proton from the surrounding medium to form Tribromodichlorocyclohexane.
Sequential Dehalogenation: This process repeats, with further removal of bromine and then chlorine atoms. The sequence of halogen removal can vary, leading to a complex mixture of intermediates.
Elimination Reactions: Following several reductive dehalogenation steps, elimination reactions (dehydrohalogenation) can occur, leading to the formation of double bonds within the cyclohexane (B81311) ring and the creation of halogenated cyclohexene (B86901) and cyclohexadiene intermediates.
Aromatization: Further dehalogenation and elimination can lead to the formation of a stable aromatic ring, resulting in products such as brominated and chlorinated benzenes.
The table below summarizes the likely transformation products of this compound.
Interactive Data Table: Potential Transformation Products of this compound
| Compound Class | Specific Examples (Hypothetical) | Formation Pathway |
| Halogenated Cyclohexanes | Tribromodichlorocyclohexane, Dibromodichlorocyclohexane | Reductive dehalogenation |
| Halogenated Cyclohexenes | Tetrabromochloro-cyclohexene, Tribromodichloro-cyclohexene | Dehydrohalogenation |
| Halogenated Cyclohexadienes | Dibromochloro-cyclohexadiene | Further dehydrohalogenation |
| Halogenated Benzenes | Bromochlorobenzene, Dichlorobenzene, Bromobenzene | Aromatization |
Ecotoxicological Implications of Tetrabromodichlorocyclohexane in Non Human Organisms
Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs
Brominated flame retardants are recognized for their persistence in the environment and their propensity to accumulate in living organisms. nih.gov This accumulation can lead to biomagnification, where the concentration of the substance increases at successively higher levels in a food chain. nih.gov
The uptake and elimination of BFRs in organisms are governed by a combination of the chemical's properties and the organism's physiology. Key factors include:
Lipophilicity: BFRs are generally lipophilic, meaning they have a high affinity for fats and lipids. nih.gov This property facilitates their storage in the fatty tissues of organisms. The octanol-water partition coefficient (log Kow) is a common measure of lipophilicity, and for many BFRs, this value is high, indicating a strong potential for bioaccumulation. nih.gov For instance, HBCD has a log Kow of 5.6. nih.gov
Metabolism: The ability of an organism to metabolize and excrete a compound plays a crucial role in its bioaccumulation potential. Some BFRs are resistant to metabolic breakdown, leading to longer retention times in the body. gdut.edu.cn
Trophic Level and Diet: Organisms at higher trophic levels are exposed to contaminants not only through their environment but also through their diet, which can be a significant pathway for the accumulation of persistent organic pollutants (POPs). oup.comnih.govresearchgate.net
Environmental Factors: The concentration of the contaminant in the environment (water, sediment, soil) directly influences the exposure level for organisms at the base of the food web. oup.comnih.govresearchgate.net
While specific kinetic data for TBDCC are scarce, studies on other BFRs provide a framework for understanding its likely behavior. For example, research on various BFRs in the Lake Winnipeg food web demonstrated significant positive correlations between the concentrations of ΣPBDEs and ΣHBCDs and the lipid content in fish. oup.comnih.govresearchgate.net
Table 1: Factors Influencing Bioaccumulation of Brominated Flame Retardants
| Factor | Influence on Bioaccumulation | Example from BFR Research |
| Lipophilicity (High log Kow) | Enhances storage in fatty tissues, leading to higher accumulation. | HBCD (log Kow = 5.6) is prone to bioaccumulation. nih.gov |
| Metabolic Resistance | Slower breakdown and excretion, resulting in longer biological half-life. | Many BFRs are not easily metabolized by aquatic organisms. gdut.edu.cn |
| Trophic Position | Organisms at higher trophic levels accumulate contaminants from their prey. | Biomagnification of PBDEs observed in the Lake Winnipeg food web. oup.comnih.govresearchgate.net |
| Environmental Concentration | Higher ambient concentrations lead to greater uptake by organisms. | High levels of PBDEs in sediment correlate with higher body burdens in benthic organisms. oup.comnih.govresearchgate.net |
Trophic transfer is the process by which contaminants are passed from one trophic level to the next. The trophic magnification factor (TMF) is a measure of the average rate of concentration increase of a substance in a food web. A TMF greater than 1 indicates that the substance is biomagnifying.
Studies on various aquatic food webs have demonstrated the biomagnification potential of several BFRs. In a Lake Winnipeg study, strong positive linear relationships were observed between the concentrations of BDE 47, BDE 209, and decabromodiphenylethane (DBDPE) and the trophic level, indicating biomagnification. oup.comnih.govresearchgate.net Similarly, a study on the aquatic food web of Lake Taihu in China found that several novel BFRs, including 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), exhibited significant trophic magnification. acs.org
Conversely, some BFRs may undergo trophic dilution, where concentrations decrease up the food chain. In the same Lake Taihu study, DBDPE showed trophic dilution. acs.org The specific stereoisomer composition of HBCD can also influence its trophic transfer, with some isomers biomagnifying more readily than others.
Given that TBDCC is a halogenated cycloaliphatic compound similar to HBCD, it is plausible that it also has the potential to biomagnify in both aquatic and terrestrial food webs. However, without specific studies on TBDCC, its TMF remains unknown.
Table 2: Trophic Magnification Factors (TMFs) of Selected Brominated Flame Retardants in Aquatic Food Webs
| Compound | Food Web Location | Trophic Magnification Factor (TMF) | Finding |
| BDE 47 | Lake Winnipeg, Canada | > 1 | Biomagnification |
| BDE 209 | Lake Winnipeg, Canada | > 1 | Biomagnification |
| DBDPE | Lake Winnipeg, Canada | > 1 | Biomagnification |
| BTBPE | Lake Taihu, China | 2.83 | Biomagnification acs.org |
| DBDPE | Lake Taihu, China | 0.37 | Trophic Dilution acs.org |
Sublethal Effects and Mechanisms in Indicator Species (excluding human clinical data)
Exposure to BFRs, even at concentrations that are not immediately lethal, can have a range of sublethal effects on organisms, impacting their health, reproduction, and survival.
Sublethal effects of BFRs on aquatic organisms are a significant concern. Studies on various BFRs have documented a range of impacts:
Endocrine Disruption: Many BFRs are known or suspected endocrine-disrupting chemicals (EDCs). nih.gov They can interfere with the normal functioning of hormones, leading to reproductive and developmental problems. For example, some PBDEs have been shown to interfere with the endocrine system in crustaceans and fish. tandfonline.comdtu.dk
Neurotoxicity: BFRs can also be neurotoxic. Studies on PBDEs have shown that they can cause behavioral changes in fish. tandfonline.com One study on the estuarine fish Fundulus heteroclitus found that exposure to PBDE-47 resulted in significantly higher levels of acetylcholinesterase (AChE), an important enzyme in the nervous system. tandfonline.comtandfonline.com
Hepatotoxicity: The liver is a primary target organ for the toxic effects of many BFRs. Some compounds, such as decabromodiphenyl ethane (B1197151) (DBDPE), have been shown to exhibit hepatotoxic properties. bibliotekanauki.pl
Developmental Effects: Exposure to BFRs during early life stages can have lasting consequences. For instance, studies on the marine copepod Acartia tonsa have shown that exposure to certain PBDEs can affect larval development. dtu.dk
While direct evidence for TBDCC is lacking, its structural similarity to other BFRs suggests a potential for similar sublethal effects in aquatic organisms.
Soils can act as a significant sink for BFRs, leading to exposure for terrestrial organisms. mdpi.com
Soil Microorganisms: Soil microbial communities are crucial for soil health and nutrient cycling. Some BFRs can alter the structure and function of these communities. For example, studies have shown that some BFRs can be degraded by soil microorganisms, which could alter the composition of the microbial community. rsc.org Research on bis(2,4,6-tribromophenoxy) ethane has shown it can impact the bacterial community structure in rhizosphere soil. mdpi.com
Plants: Plants can take up BFRs from the soil, which has implications for the terrestrial food chain. A study on the fate of penta-BDEs in soil found that both zucchini and radish plants accumulated these compounds in their root and shoot tissues. nih.gov The uptake and translocation of BFRs by plants can be congener-specific. nih.gov The interaction between different plant species can also influence the bioavailability of BFRs in the soil. nih.gov
Given these findings, it is likely that TBDCC could also affect soil microbial communities and be taken up by plants, thus entering the terrestrial food web.
At the molecular and cellular level, BFRs can induce a variety of responses that underpin their toxic effects.
Oxidative Stress: A common mechanism of toxicity for many BFRs is the induction of oxidative stress, where there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify these reactive products. researchgate.net This can lead to cellular damage.
Apoptosis: Exposure to BFRs can trigger programmed cell death, or apoptosis. nih.gov This has been observed in in vitro studies with neuronal cells exposed to PBDEs. nih.gov
Gene Expression Changes: BFRs can alter the expression of genes involved in various cellular processes, including stress response, metabolism, and endocrine signaling. mdpi.com For example, studies on rainbow trout have evaluated the chronic effects of emerging BFRs by measuring changes in gene transcription. canada.ca
Enzyme Inhibition/Induction: BFRs can affect the activity of various enzymes. For instance, some PBDEs have been shown to inhibit or induce the activity of enzymes involved in steroidogenesis and neurotransmitter regulation. tandfonline.comtandfonline.comnih.gov
These molecular and cellular responses provide insights into the mechanisms by which BFRs, and likely TBDCC, exert their toxic effects on non-human organisms. nih.govui.ac.id
Sorption and Transport Dynamics of Tetrabromodichlorocyclohexane in Environmental Media
Sorption Mechanisms and Isotherms in Soils and Sediments
The mobility and distribution of Tetrabromodichlorocyclohexane in the environment are predominantly controlled by its tendency to sorb to solid phases like soil and sediment. enviro.wiki Sorption encompasses several processes, primarily absorption into the amorphous organic matter of the solid phase and adsorption onto the surfaces of mineral components and carbonaceous materials. enviro.wikimdpi.com For nonionic, hydrophobic compounds like this compound, partitioning into soil organic matter is a key mechanism. enviro.wiki
Sorption equilibrium, the distribution of the compound between the solid and aqueous phases, is described by sorption isotherms. Common isotherm models include:
Linear Isotherm: Assumes a constant partition coefficient (Kd) across a range of concentrations, suggesting a simple partitioning mechanism. au.dk
Freundlich Isotherm: An empirical model that describes non-linear sorption, often observed for heterogeneous surfaces. au.dkmdpi.com The equation is expressed as:
Cs = KfCwn
Where Cs is the sorbed concentration, Cw is the aqueous concentration, and Kf and n are empirical constants. An n value less than 1 indicates that sorption becomes less favorable as concentration increases. au.dk
Langmuir Isotherm: This model assumes a fixed number of sorption sites on the sorbent surface, leading to a maximum sorption capacity. au.dk
For many hydrophobic organic pollutants, sorption to natural soils and sediments is often non-linear and better described by the Freundlich model. enviro.wikiacs.org This non-linearity suggests that multiple types of sorption sites with varying energies are involved.
Influence of Organic Carbon Content on Partitioning
The primary factor governing the sorption of non-polar organic compounds in soils and sediments is the fraction of organic carbon (foc). enviro.wikinih.gov Soil organic matter (SOM) acts as a high-capacity partitioning medium for hydrophobic chemicals. au.dk To compare the sorption potential of different soils and sediments, the distribution coefficient (Kd) is often normalized to the organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgecetoc.orgchemsafetypro.com
Koc = (Kd / foc)
Table 1: Estimated Organic Carbon-Water Partition Coefficients (Koc) for Analagous Polyhalogenated Compounds This table presents data for compounds similar to this compound to illustrate the expected range of sorption behavior.
| Compound | Compound Class | Log Koc Range | Reference |
|---|---|---|---|
| Hexachlorocyclohexanes (HCHs) | Halogenated Cyclohexane (B81311) | 3.5 - 4.2 | d-nb.info |
| Polybrominated Diphenyl Ethers (PBDEs) | Brominated Flame Retardant | 4.9 - 6.8 | nih.gov |
| Polychlorinated Biphenyls (PCBs) | Chlorinated Aromatic | 4.0 - 7.0 | enviro.wiki |
| Hexabromocyclododecane (HBCD) | Brominated Flame Retardant | 4.8 - 5.5 | gdut.edu.cn |
Role of Mineral Phases and Black Carbon in Sorption
While organic matter is the dominant sorbent for hydrophobic compounds, other soil and sediment components also contribute to retention.
Mineral Phases: Clay minerals and metal oxides possess charged surfaces that can interact with organic molecules. mdpi.comresearchgate.net However, for non-polar compounds like this compound, sorption to mineral surfaces is generally considered a minor pathway compared to partitioning into organic matter, especially in soils with an organic carbon content above 0.1%. ecetoc.orgresearchgate.net In environments with very low organic content, mineral surfaces may play a more significant role through weaker adsorption forces. mst.dk
Black Carbon: A more significant contributor to sorption, particularly at low contaminant concentrations, is a form of condensed, carbonaceous organic matter known as black carbon (BC). acs.org Black carbon, which includes materials like soot and char from the incomplete combustion of biomass and fossil fuels, exhibits strong adsorption capabilities. enviro.wikiau.dk
Key characteristics of black carbon sorption include:
High Sorption Capacity: On a per-gram-carbon basis, BC can sorb hydrophobic contaminants 10 to 100 times more strongly than amorphous organic matter. enviro.wiki
Non-linear Sorption: Adsorption to BC is highly non-linear, which can lead to a significant underestimation of total sorption if only linear partitioning into amorphous organic matter is considered. acs.org
Hysteresis: The release of compounds sorbed to black carbon is often slow and incomplete, a phenomenon known as desorption hysteresis.
The presence of black carbon in soils and sediments can, therefore, drastically reduce the mobility and bioavailability of compounds like this compound, making it more persistent in the solid phase. colab.ws
Partitioning Behavior across Environmental Interfaces
The distribution of this compound in the environment is dictated by its partitioning between major compartments: air, water, soil, and sediment. This behavior is governed by the compound's physicochemical properties, such as its volatility and hydrophobicity, which are quantified by partition coefficients.
Air-Water Exchange Dynamics
The exchange of a chemical between the atmosphere and a body of water is governed by its Henry's Law constant (KH). viu.caagroparistech.fr The Henry's Law constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. libretexts.org A high KH value indicates a greater tendency for the chemical to volatilize from water into the air. agroparistech.fr
The Henry's Law constant can be expressed in various units, with the dimensionless form (KAW) representing the ratio of the concentration in air to the concentration in water. viu.calibretexts.org
KAW = Cair / Cwater
Specific data for the Henry's Law constant of this compound is not available. However, based on its structure as a polyhalogenated alkane, it is expected to be semi-volatile. For comparison, various isomers of hexachlorocyclohexane (B11772) (HCH) have reported Henry's Law constants that show moderate volatility. henrys-law.org The presence of both bromine and chlorine atoms would influence this property, but it is likely that this compound would partition between air and water, contributing to its potential for atmospheric transport.
Water-Sediment Partitioning Coefficients
The distribution of a contaminant between the water column and bottom sediments is described by the sediment-water partition coefficient (Kd). ecetoc.orgresearchgate.net It is an empirically determined ratio of the contaminant concentration in the sediment to its concentration in the water at equilibrium. skb.comchromatographyonline.com
Kd = Csediment / Cwater
The Kd value is site-specific as it depends on sediment properties, particularly the organic carbon content and particle size distribution. ecetoc.orgepa.gov High Kd values signify that the contaminant is predominantly associated with the sediment phase, reducing its concentration in the water column but creating a long-term reservoir of contamination in the sediment. skb.com Given the expected high hydrophobicity of this compound, its Kd values are anticipated to be large, indicating a strong affinity for sediments. As with soils, the Kd for sediments can be normalized to the organic carbon fraction (foc) to calculate Koc, allowing for better comparison across different sediment types. researchgate.netchromatographyonline.com
Table 2: Illustrative Sediment-Water Partition Coefficients (Kd) for Related Compounds This table provides example Kd values for other hydrophobic compounds to demonstrate the influence of sediment properties.
| Compound | Sediment Type | Organic Carbon (%) | Log Kd (L/kg) | Reference |
|---|---|---|---|---|
| Phenanthrene | River Sediment | 1.5 | 3.8 | acs.org |
| Pyrene | Marine Sediment | 0.8 | 4.5 | enviro.wiki |
| Octylphenol | River Sediment | 0.3 - 1.8 | 3.1 - 3.6 | researchgate.net |
| 4,4'-DDT | Soil | 2.1 | 4.9 | nih.gov |
Soil-Water Partitioning
Soil-water partitioning is conceptually identical to water-sediment partitioning and is a critical process determining the fate of contaminants in terrestrial environments. The soil-water partition coefficient (Kd) dictates a chemical's mobility in soil, its potential to leach into groundwater, and its availability for plant uptake. ecetoc.orgchemsafetypro.com
For hydrophobic compounds like this compound, the soil-water partition coefficient is strongly correlated with the soil's organic carbon content (foc). researchgate.net The relationship is defined by the organic carbon-water partition coefficient, Koc. qsardb.org
Kd = Koc × foc
A high Koc value, as is expected for this compound, implies strong sorption to soil organic matter. d-nb.info This leads to low mobility and a reduced risk of groundwater contamination through leaching. However, it also results in the long-term persistence of the compound in the topsoil, where it can be subject to erosion and surface runoff.
Transport Modeling and Environmental Mobility
Groundwater Transport and Contaminant Plume Dynamics
When released into the subsurface environment, contaminants can migrate through the soil and reach groundwater. The movement of these dissolved substances is governed by advection (transport with the bulk flow of groundwater) and dispersion (spreading due to variations in water flow paths and molecular diffusion). enviro.wiki The result is the formation of a contaminant plume, which is a zone of dissolved contamination that extends downstream from the source. itrcweb.org
The transport of hydrophobic organic compounds like this compound in groundwater is significantly influenced by sorption, the process by which the chemical associates with solid-phase organic matter in soil and aquifers. epa.govenviro.wiki This interaction can retard the movement of the contaminant relative to the groundwater flow. enviro.wiki However, soil degradation studies of a mixture containing approximately 25% δ-tetrabromodichlorocyclohexane indicated rapid degradation, which would limit its persistence and transport in soil and groundwater systems. researchgate.netresearchgate.net
The dynamics of a contaminant plume—whether it is expanding, contracting, or stable—are critical for assessing risk and determining the need for remediation. goldensoftware.comclu-in.org Numerical models like RT3D (Reactive Transport in 3-Dimensions) can be used to simulate groundwater flow and contaminant transport, helping to identify sources and predict the extent of contamination. nih.gov The behavior of a plume is controlled by the rate of contaminant release, groundwater velocity, dispersion, sorption, and degradation rates. enviro.wiki
Research on a mixture of [14C]hexahalocyclohexanes, which included δ-tetrabromodichlorocyclohexane, provided insights into its persistence in soil. researchgate.netresearchgate.net The study estimated the half-lives for the mixture under different conditions.
Table 1: Estimated Degradation Half-Lives of a [14C]Hexahalocyclohexane Mixture in Soil*
| Condition | Soil Type | Estimated Half-Life |
|---|---|---|
| Aerobic | Loam & Sandy Loam | ~10 days |
| Anaerobic (flooded) | Loam & Sandy Loam | < 5 hours |
*Mixture composition: ~55% γ-pentabromochlorocyclohexane, ~25% δ-tetrabromodichlorocyclohexane, and ~10% ε-tribromotrichlorocyclohexane. Data sourced from a study where soils were amended with approximately 1.5 ppm of the mixture. researchgate.netresearchgate.net
These findings suggest that under the studied conditions, the components of this mixture, including this compound, would be degraded relatively quickly, which would in turn limit the extent and duration of a potential groundwater contaminant plume. researchgate.netresearchgate.net
Atmospheric Dispersion and Long-Range Environmental Transport
Atmospheric dispersion is the process by which contaminants released into the air are transported by wind and diluted by atmospheric turbulence. uiuc.eduiaea.org For semi-volatile organic chemicals (SOCs), this pathway is a primary mechanism for long-range environmental transport (LRT), allowing them to be distributed globally, far from their original sources. nih.gov Compounds with sufficient persistence and specific physical-chemical properties can undergo cycles of deposition and re-volatilization, a process sometimes called the "grasshopper effect," leading to their accumulation in colder regions of the globe like the Arctic. undp.org
The potential for a chemical to undergo LRT is assessed based on criteria such as its persistence (resistance to degradation), bioaccumulation potential, and evidence of its presence in remote environments. undp.orgfoodpackagingforum.org Models for atmospheric transport and dispersion, ranging from simple Gaussian plume models to complex multimedia fate and transport models, are used to predict the concentration and deposition of airborne pollutants. epa.govuiuc.edu These models incorporate meteorological data, terrain characteristics, and the chemical's properties to simulate its movement. epa.gov
Remediation Strategies for Tetrabromodichlorocyclohexane Contamination
Physico-Chemical Remediation Technologies
Physico-chemical remediation encompasses a variety of techniques that use physical and chemical processes to treat contaminated media. nih.govresearchgate.net These methods are often faster than biological alternatives and can be effective for a wide range of contaminants and concentrations. fao.org Key approaches for a compound like Tetrabromodichlorocyclohexane include advanced oxidation, sorption, and solidification/stabilization. epa.gov
Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize recalcitrant organic compounds. mdpi.com They are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). researchgate.netresearchgate.net These radicals are non-selective and can rapidly break down complex organic molecules like halogenated hydrocarbons into simpler and less toxic products. mdpi.comkirj.ee
The foundation of AOPs is the production of hydroxyl radicals (•OH), which are powerful oxidizing agents capable of initiating the degradation of persistent organic pollutants. researchgate.netharvard.edu The generation of these radicals can be achieved through various methods, including the photolysis of hydrogen peroxide or ozone. harvard.edusjsu.edu Once formed, •OH radicals attack organic molecules by abstracting hydrogen atoms, adding to double bonds, or transferring electrons, leading to the cleavage of C-C and C-X (carbon-halogen) bonds. rsc.org This process transforms contaminants into a series of smaller, often less halogenated, and more biodegradable intermediates. nih.gov The degradation of chlorinated compounds like chloroform (B151607) has been shown to be initiated by hydroxyl radicals produced from the photolysis of hydrogen peroxide. sjsu.edu
Several AOP systems are particularly relevant for the degradation of halogenated organic compounds:
Photo-Fenton: This process combines hydrogen peroxide (H₂O₂), iron ions (typically Fe²⁺), and UV light. mdpi.comufrn.br The UV radiation significantly accelerates the production of hydroxyl radicals from the reaction between H₂O₂ and Fe²⁺, enhancing the degradation of organic pollutants. mdpi.comufrn.br The photo-Fenton process has proven effective in mineralizing persistent compounds by regenerating the Fe²⁺ catalyst and providing an additional pathway for radical production. mdpi.com
Ozonation: Ozone (O₃) is a powerful oxidant that can be used alone or in combination with UV light or hydrogen peroxide to increase the generation of hydroxyl radicals. kirj.eeiafor.org Ozonation at elevated pH is particularly effective as it promotes the decomposition of ozone into •OH, leading to more efficient degradation than direct reaction with molecular ozone. iafor.org
UV-based Systems: The application of UV light can directly break down contaminants (photolysis) or be used with an oxidant like H₂O₂ (UV/H₂O₂) or a photocatalyst like titanium dioxide (TiO₂). kirj.eemdpi.com The UV/H₂O₂ process, for instance, has been successfully used to destroy various chlorinated compounds. kirj.ee Photocatalysis using TiO₂ can effectively degrade complex organic molecules, with studies showing high degradation efficiency for pollutants like fluoranthene (B47539) when combined with an oxidizing agent. researchgate.net
Interactive Data Table: Comparison of AOPs for Organic Pollutant Degradation
| Technology | Key Reagents/Components | Primary Oxidant(s) | Typical pH Range | Key Advantages |
|---|---|---|---|---|
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Vis Light | •OH | Acidic (2-4) | High efficiency, can use solar light. mdpi.comfrontiersin.org |
| Ozonation | O₃, sometimes with H₂O₂ or UV | O₃, •OH | Acidic or Alkaline | Effective for various pollutants. kirj.ee |
| UV/H₂O₂ | H₂O₂, UV Light | •OH | Wide range | No sludge production. kirj.ee |
| Photocatalysis | Semiconductor (e.g., TiO₂), UV/Vis Light | •OH, O₂•⁻ | Wide range | Catalyst can be reused. researchgate.netfrontiersin.org |
Electrochemical and catalytic oxidation offer alternative pathways for contaminant destruction.
Electrochemical Oxidation: This technology uses an electric current to degrade pollutants, either through direct oxidation at the anode or through the generation of oxidants like •OH in the solution. mdpi.comnih.gov It is considered a productive method due to its high oxidation efficiency and lack of secondary pollutant generation. nih.gov The process can be designed as a batch reactor to effectively remove organic pollutants from industrial wastewater. gnest.org
Catalytic Oxidation: This approach involves using a catalyst to enhance oxidation reactions. Electricity can be used to drive the catalytic cycle, eliminating the need for chemical oxidants. worktribe.com This method has been successfully applied to a wide range of reactions, demonstrating high efficiency and functional group tolerance. worktribe.com In some systems, a catalyst reacts with an oxidant to generate radicals that in turn degrade the target compound. beilstein-journals.org
Sorption is a physico-chemical process where a contaminant adheres to the surface of a solid material, known as a sorbent. mdpi.com This technique is widely used for removing pollutants from water due to its simplicity and cost-effectiveness. mdpi.comresearchgate.net
Commonly used sorbents include activated carbon, clays, and biochar, which possess large surface areas and affinities for organic compounds. researchgate.netmdpi.com The mechanism can involve ion exchange, electrostatic attraction, or complexation. researchgate.netresearchgate.net While sorption does not destroy the contaminant, it effectively transfers it from the liquid or gas phase to the solid phase, thus immobilizing it and preventing its migration. scirp.org This can be a standalone treatment or a preliminary step before destruction.
Interactive Data Table: Common Sorbents for Organic Pollutants
| Sorbent Material | Source/Type | Primary Removal Mechanism(s) | Target Pollutants |
|---|---|---|---|
| Activated Carbon | Various (e.g., coal, wood, apricot pits) | Adsorption | Wide range of organics. researchgate.netmdpi.com |
| Clays (e.g., Smectite) | Natural minerals | Adsorption, Ion Exchange | Heavy metals, BTEX. researchgate.net |
| Biochar | Pyrolyzed biomass | Adsorption, Ion Exchange | Polyaromatic hydrocarbons (PAHs). researchgate.net |
| Zeolites | Natural or synthetic aluminosilicates | Adsorption, Ion Exchange | Heavy metals. msu.ru |
For treating contaminated soils, sludges, and wastes, vitrification and solidification/stabilization (S/S) are powerful immobilization technologies. inflibnet.ac.in
Vitrification: This is a high-temperature thermal treatment process (1,400-2,000°C) that melts contaminated soil or waste, which then cools to form a chemically stable, glass-like solid. idk.org.rsclu-in.orgresearchgate.net The intense heat destroys organic contaminants, while inorganic materials are incorporated into the vitrified mass, which is highly resistant to leaching. idk.org.rstpsgc-pwgsc.gc.cageoengineer.org Vitrification can be performed either on-site (in situ) or off-site (ex situ). idk.org.rs
Solidification/Stabilization (S/S): S/S technologies encapsulate or chemically fix contaminants within a solid matrix to reduce their mobility and leachability. frtr.govepa.govmdpi.com Solidification involves mixing the waste with binders like cement, fly ash, or asphalt (B605645) to form a solid, monolithic block. epa.govmdpi.com Stabilization involves a chemical reaction between the binder and the contaminant to make it less soluble and toxic. frtr.govaccentsjournals.org These techniques are proven methods for treating a wide variety of hazardous wastes, including those containing metals and certain organics. epa.govmdpi.com
Advanced Oxidation Processes (AOPs) for Degradation
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are environmentally friendly technologies that utilize living organisms—microbes and plants, respectively—to degrade, sequester, or detoxify contaminants. researchgate.netmdpi.com These approaches are considered sustainable alternatives to conventional physicochemical methods. mdpi.com
Enhanced in situ bioremediation (EISB) is a process that stimulates indigenous or introduced microorganisms to metabolize contaminants. frtr.gov For halogenated compounds like this compound, anaerobic bioremediation is particularly relevant. clu-in.org Under anaerobic conditions, microorganisms can use halogenated organic compounds as electron acceptors in a process called reductive dehalogenation, where a halogen atom is replaced with a hydrogen atom. clu-in.org This process can lead to the complete degradation of many chlorinated solvents to harmless end products. erwiki.net
To stimulate this process, electron donors (such as simple organic carbon compounds) are often added to the subsurface. erwiki.net This addition depletes other naturally present electron acceptors like oxygen and nitrate, lowering the oxidation-reduction potential of the groundwater and creating conditions favorable for dehalogenation. clu-in.orgerwiki.net
One specific enhanced bioremediation strategy is sulfate-enhanced bioremediation. In an anaerobic environment, microorganisms preferentially use electron acceptors in a specific order: nitrate, manganese, iron, sulfate (B86663), and finally carbon dioxide. erwiki.net While high levels of sulfate can sometimes inhibit the final stages of reductive dechlorination for some compounds, the process of sulfate reduction itself creates strongly reducing conditions. clu-in.org These conditions are often necessary for the complete dehalogenation of highly halogenated compounds. erwiki.net The depletion of sulfate can indicate that the groundwater environment is sufficiently reducing to support anaerobic degradation. clu-in.org Research has shown that elevated sulfate levels can enhance the biodegradation of some brominated compounds. researchgate.net Furthermore, it has been hypothesized that for petroleum hydrocarbon contamination, the degradation activities of native microorganisms can be limited by the availability of electron acceptors like sulfate, suggesting that its addition could stimulate bioremediation. nih.gov
A soil degradation study involving a mixture of radiolabelled hexahalocyclohexanes provided direct insight into the potential biodegradability of this compound. The mixture, which consisted of approximately 25% γ-tetrabromodichlorocyclohexane, demonstrated rapid degradation under both aerobic and anaerobic conditions. researchgate.net
Table 1: Degradation of a [¹⁴C]Hexahalocyclohexane Mixture in Soil Studies Mixture contained ~55% γ-pentabromochlorocyclohexane, ~25% γ-tetrabromodichlorocyclohexane, and ~10% γ-tribromotrichlorocyclohexane.
| Condition | Soil Type | Estimated Half-Life | Conversion to ¹⁴CO₂ (90 days) |
| Aerobic | Loam & Sandy Loam | ~10 days | >50% |
| Anaerobic (flooded) | Loam & Sandy Loam | <5 hours | >50% |
Data sourced from ResearchGate. researchgate.net
Phytoremediation is a technology that employs plants to clean up contaminated environments. researchgate.net This plant-based approach is considered cost-effective and environmentally friendly for a wide range of contaminants. mdpi.com Plants can remove and process halogenated organic compounds (HOCs) through several mechanisms. researchgate.net
Laboratory studies on chlorinated and brominated compounds have identified four key processes in their removal from water by aquatic plants:
Sequestration: A rapid initial removal of hydrophobic HOCs from water or air, primarily through partitioning into the lipophilic plant cuticles. researchgate.net
Phytoreduction: The transformation of HOCs into less halogenated metabolites. researchgate.net
Phytooxidation: The oxidation of HOCs into compounds like haloethanols and haloacetic acids. researchgate.net
Assimilation: The incorporation of transformation products into plant tissues, potentially through covalent bonding, rendering them non-phytotoxic. researchgate.net
Table 2: Identified Phytoprocesses for Halogenated Organic Compound (HOC) Remediation
| Phytoprocess | Description |
| Sequestration | Rapid partitioning of HOCs into the waxy outer layer (cuticle) of plants. |
| Phytoreduction | Plant-mediated reduction reactions that remove halogen atoms from the contaminant. |
| Phytooxidation | Plant-mediated oxidation reactions that transform the contaminant into other substances. |
| Assimilation | Incorporation of contaminant byproducts into the plant's cellular structure. |
Data sourced from ResearchGate. researchgate.net
The effectiveness of phytoremediation depends on the plant species and the specific properties of the contaminant. mdpi.comresearchgate.net For instance, research has shown that plants from the Cucurbitaceae family (e.g., zucchini, pumpkin) are capable of taking up and accumulating significant amounts of persistent organic pollutants (POPs) from the soil. researchgate.net The success of phytoremediation can be further enhanced by the synergistic action of plants and soil microorganisms, which can improve the degradation capacity within the plant's root zone (rhizosphere). mdpi.comgnest.org
Integrated Remediation Systems and Treatment Trains
For complex contamination scenarios, a single remediation technology is often insufficient to achieve cleanup goals. frtr.gov In such cases, integrated remediation systems, often called "treatment trains," are employed. A treatment train is a planned series of different treatment technologies applied sequentially or simultaneously to decontaminate a site. frtr.govepa.gov
Combining different remediation technologies can produce synergistic effects, where the combined performance is greater than the sum of the individual parts. epa.gov This integrated approach allows for more efficient and thorough cleanup. mdpi.com
Examples of synergistic combinations include:
Chemical-Physical Treatment Trains: For halogenated semi-volatile organic compounds (SVOCs) in soil, a common treatment train involves excavation followed by a dehalogenation process where the soil is mixed with chemical reagents. frtr.gov After the reaction, the treated soil undergoes soil washing to remove any residual contaminants. frtr.gov For volatile organic compounds (VOCs) in groundwater, a system might involve pumping the contaminated water to the surface for treatment with granulated activated carbon (GAC) before reinjection or discharge. frtr.gov
Biochar and Phytoremediation: The integration of biochar (a charcoal-like substance) with phytoremediation is a promising approach for organic-contaminated soils. mdpi.com Biochar can improve soil conditions, enhance plant resilience, and adsorb pollutants, while the plants and their associated microbes can degrade the pollutants held by the biochar. mdpi.comdrpress.org This synergy addresses the limitations of each method when applied alone. mdpi.com
Bioaugmentation and Phytoremediation: A strategy combining bioaugmentation (the addition of specific microbes) with phytoremediation is considered promising for the bioremediation of pollution from brominated flame retardants like hexabromocyclododecane (HBCD), a compound related to this compound. researchgate.net
The goal of these integrated systems is to leverage the strengths of each technology to overcome the limitations of others, leading to a more robust and effective remediation outcome. mdpi.comepa.gov
The feasibility and scalability of any remediation strategy depend on a variety of site-specific factors. For bioremediation, critical constraints include contaminant characteristics, soil and groundwater conditions, and the presence of a viable microbial population. frtr.govwrc.org.za
Key factors influencing feasibility and scalability include:
Contaminant Characteristics: High concentrations of certain organic compounds or the presence of co-contaminants like heavy metals can be toxic to microorganisms. frtr.gov
Environmental Conditions: Factors such as temperature, pH, moisture, and nutrient availability significantly impact microbial activity and degradation rates. frtr.govwrc.org.za Low temperatures, for example, can slow the remediation process, though successful applications in cold climates have been demonstrated. frtr.gov
Hydrogeology: The physical properties of the soil and groundwater system affect the delivery of amendments (e.g., nutrients, electron donors) and the contact between microbes and contaminants. wrc.org.za
Timeframe and Cost: Bioremediation is often classified as a long-term technology that may take several years to achieve cleanup objectives. frtr.gov However, it is frequently more cost-effective than more intensive engineering solutions. wrc.org.za
The rapid degradation of a hexahalocyclohexane mixture containing γ-tetrabromodichlorocyclohexane in laboratory studies, with half-lives as short as a few hours to ten days, suggests that bioremediation is a highly feasible approach. researchgate.net However, scaling up from laboratory or pilot-scale studies to full-scale field application requires careful planning. wrc.org.za Treatability tests and pilot-scale evaluations are essential to determine the site-specific effectiveness, define operational parameters, and estimate costs before full-scale implementation. frtr.govwrc.org.za
Advanced Theoretical and Computational Studies of Tetrabromodichlorocyclohexane
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure and energy of a molecule. bris.ac.uk Methods like Density Functional Theory (DFT) have become particularly popular due to their balance of accuracy and computational cost, making them well-suited for studying medium-sized molecules like tetrabromodichlorocyclohexane. journalirjpac.comuobaghdad.edu.iq These calculations are fundamental for understanding the intrinsic properties of the molecule, from which its reactivity and stability can be predicted. princeton.edu
Electronic Structure and Reactivity Predictions (e.g., Fukui Functions)
The electronic structure of a molecule dictates its chemical behavior. QM calculations can map out the distribution of electrons, identifying regions that are electron-rich or electron-poor. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. journalirjpac.com
To pinpoint reactive sites within the this compound molecule, local reactivity descriptors derived from QM are employed. Among the most powerful are the Fukui functions (f(r)). scm.com These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comresearchgate.net
Nucleophilic Attack (f⁺(r)): This function indicates the sites most susceptible to attack by a nucleophile (an electron-rich species). For this compound, these would likely be the carbon atoms bonded to the highly electronegative bromine and chlorine atoms. f⁺(r) is calculated based on the electron density of the neutral molecule and its anionic (N+1 electron) state. scm.com
Electrophilic Attack (f⁻(r)): This function highlights the sites prone to attack by an electrophile (an electron-deficient species). These are often the regions with the highest electron density, such as the lone pairs of the halogen atoms. f⁻(r) is derived from the electron densities of the neutral and cationic (N-1 electron) states. scm.com
Dual Descriptor (f⁽²⁾(r)): This descriptor combines the two Fukui functions and can unambiguously reveal both nucleophilic and electrophilic regions on a molecule. researchgate.net
By calculating the condensed Fukui functions (values assigned to each atom), a quantitative prediction of reactivity can be made. scm.com
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Reactivity Prediction |
|---|---|---|---|
| C1 | 0.18 | 0.05 | High susceptibility to nucleophilic attack |
| C2 | 0.17 | 0.06 | High susceptibility to nucleophilic attack |
| Br (on C1) | 0.04 | 0.25 | High susceptibility to electrophilic attack |
| Cl (on C2) | 0.05 | 0.22 | High susceptibility to electrophilic attack |
| H (on C3) | 0.02 | 0.01 | Low reactivity |
Reaction Mechanisms and Energy Barriers of Environmental Transformations
This compound, like many halogenated compounds, can undergo various transformation reactions in the environment, such as dehalogenation. QM calculations are instrumental in elucidating the step-by-step mechanisms of these reactions and determining their feasibility. nih.gov
By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of:
Reactants: The initial state (e.g., this compound and a reactive environmental species like a hydroxide (B78521) ion).
Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The structure of the TS provides insight into the geometry of the molecular collision required for a reaction.
Intermediates: Stable or semi-stable molecules formed during the reaction.
Products: The final state of the transformation.
The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡) . A high energy barrier indicates a slow reaction, while a low barrier suggests a faster, more favorable transformation. nih.gov For instance, a computational study could compare the energy barriers for the removal of a bromine atom versus a chlorine atom, predicting which dehalogenation process is more likely to occur under specific environmental conditions. nih.gov
| Reaction Pathway | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Feasibility |
|---|---|---|---|
| Reductive Debromination | Removal of a bromine atom by an electron donor. | 18.5 | Moderately favorable |
| Reductive Dechlorination | Removal of a chlorine atom by an electron donor. | 25.2 | Less favorable |
| Hydrolytic Dehalogenation | Substitution of a halogen with a hydroxyl group. | 35.8 | Slow, likely requires catalysis |
Isomer Stability and Conformation Analysis
This compound can exist as numerous stereoisomers and conformational isomers (conformers). sapub.org The arrangement of the four bromine and two chlorine atoms on the cyclohexane (B81311) ring (cis/trans isomerism) and their positions (e.g., 1,2,3,4- vs 1,1,2,3-) result in different isomers with distinct physical and chemical properties.
Furthermore, each isomer can adopt various spatial arrangements due to rotation around its single bonds, most notably the "chair" and "boat" conformations of the cyclohexane ring. wikipedia.org The chair conformation is generally more stable. Within the chair form, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Large substituents like bromine and chlorine are sterically hindered in the axial position due to 1,3-diaxial interactions, which raises the energy of the conformation. sapub.org
QM calculations can accurately predict the relative stabilities of these different isomers and conformers by calculating their ground-state energies. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. Conformational analysis helps identify the preferred three-dimensional shape of the molecule, which is crucial for understanding its interactions with other molecules. nih.gov
| Isomer/Conformer | Axial Substituents | Equatorial Substituents | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|---|
| Conformer A | 1 Br | 3 Br, 2 Cl | +2.1 | Less Stable |
| Conformer B | 0 | 4 Br, 2 Cl | 0.0 | Most Stable (Reference) |
| Conformer C (Boat) | - | - | +6.5 | Least Stable |
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying the static properties and reactivity of single molecules, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. bnl.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. alliancecan.ca This is particularly useful for understanding the behavior of this compound in a condensed phase, such as in water or adsorbed onto a surface. mdpi.com
Intermolecular Interactions and Solvation Effects
In a real-world environment, this compound molecules are not isolated. They interact with solvent molecules (like water) and with each other. These intermolecular forces—including van der Waals forces, dipole-dipole interactions, and hydrogen bonding—govern the molecule's bulk properties, such as solubility. saskoer.ca
MD simulations can model these interactions explicitly. By placing a virtual model of this compound in a simulation box filled with water molecules, one can study the process of solvation. The simulation can reveal how water molecules arrange themselves around the solute, forming a "solvation shell." nih.gov The strength and nature of these interactions determine the molecule's solubility. Given its largely nonpolar character, this compound is expected to have low water solubility, a property that MD simulations can quantify by calculating the free energy of solvation. libretexts.org These simulations can also show aggregation behavior, where multiple molecules of this compound might cluster together in an aqueous environment to minimize contact with water. saskoer.ca
Adsorption Behavior on Environmental Interfaces at Molecular Level
The fate and transport of contaminants in the environment are often controlled by their tendency to adsorb onto solid surfaces like soil organic matter, clay minerals, or microplastics. princeton.edunih.gov MD simulations are a powerful tool for investigating these adsorption processes at the molecular level. mdpi.com
To study this, a simulation system can be constructed with a surface (e.g., a model of a clay mineral or a polymer surface) and a solution containing this compound. mdpi.com The simulation can track the movement of the molecule as it approaches and interacts with the surface. Key insights that can be gained include:
Adsorption Energy: Calculating the change in energy when the molecule moves from the solution to the surface indicates the strength of adsorption.
Adsorption Site Preference: The simulation can identify specific locations on the surface where the molecule prefers to bind. princeton.edu
Molecular Orientation: MD reveals the preferred orientation of the adsorbed molecule, which can affect its subsequent reactivity.
Influence of Environmental Factors: The simulation can be run under different conditions (e.g., varying temperature or salinity) to see how these factors affect adsorption behavior. mdpi.com
These molecular-level details are crucial for building accurate macroscopic models of contaminant transport and persistence in the environment. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-based features of a chemical with its activity, such as its environmental fate or toxicological effects. These models are essential in modern environmental science and regulatory toxicology for predicting the behavior of chemicals for which limited empirical data exists, thereby reducing the need for extensive animal testing and accelerating risk assessment. For complex halogenated compounds like this compound, QSAR/QSPR provides a crucial framework for estimating environmental behavior based on molecular characteristics.
The underlying principle of QSAR/QSPR is that the properties and behavior of a chemical are intrinsically linked to its molecular structure. nih.gov By analyzing a dataset of well-characterized chemicals (a training set), mathematical models can be developed that link specific structural features, known as molecular descriptors, to observed properties. aaai.org These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, partial charges). nih.govaaai.org Once validated, these models can be used to predict the properties of new or untested compounds like this compound.
Predictive Models for Environmental Fate Parameters
The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the air, water, and soil. sej.org QSAR and QSPR models are widely used to predict key parameters that govern this behavior, providing vital data for environmental risk and exposure assessments. While specific, peer-reviewed modeling studies focusing exclusively on this compound are not prevalent in public literature, its properties can be estimated using generalized and well-established models designed for persistent organic pollutants (POPs) and other halogenated substances. researchgate.net
Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) are frequently used to generate these predictions. nih.gov These tools employ a collection of individual QSAR models to estimate a range of environmental fate endpoints. For a compound like this compound, these models would calculate parameters based on its structure, which includes a cyclohexane ring substituted with multiple bromine and chlorine atoms.
Key environmental fate parameters predicted by such models include:
Soil Adsorption Coefficient (Koc): This parameter predicts the tendency of a chemical to bind to organic carbon in soil and sediment. A high Koc value suggests the compound will be relatively immobile in soil and likely to accumulate in sediment. researchgate.net
Bioconcentration Factor (BCF): This estimates the potential for a chemical to accumulate in aquatic organisms from the surrounding water.
Biodegradation Probability: Models like BIOWIN™ estimate the likelihood and rate of a chemical's degradation by microorganisms, a key factor in its environmental persistence.
Atmospheric Hydroxylation Rate (AOH): This value helps determine the chemical's persistence in the atmosphere by predicting its reaction rate with hydroxyl radicals.
The table below illustrates the types of predictive data generated by QSPR models for assessing the environmental fate of organic chemicals.
| Parameter | Description | Significance for Environmental Fate | Typical Modeling Approach |
| Log Koc | Logarithm of the organic carbon-water (B12546825) partition coefficient. | Indicates partitioning behavior between soil/sediment and water. Higher values suggest greater sorption to soil and sediment. | Fragment contribution methods (e.g., KOCWIN™). |
| Log BCF | Logarithm of the Bioconcentration Factor. | Predicts potential for accumulation in aquatic food webs. | Regression-based models using Log Kow as a primary descriptor. |
| Biodegradation Half-life | Estimated time for 50% of the chemical to be degraded by biological processes. | A primary indicator of environmental persistence. Longer half-lives suggest higher persistence. | Group contribution and fragment-based models (e.g., BIOWIN™). |
| AOH Rate Constant | Rate of reaction with atmospheric hydroxyl radicals. | Determines the chemical's lifetime in the atmosphere. | Group contribution methods (e.g., AOPWIN™). |
Computational Approaches for Bioaccumulation Potential
Bioaccumulation, the accumulation of a substance in an organism at a higher concentration than in the surrounding environment, is a critical endpoint for assessing the risk of persistent and bioaccumulative toxicants (PBTs). Computational models are the primary tool for estimating the bioaccumulation potential of the vast number of chemicals in commerce.
The most common approach for predicting bioaccumulation potential is through its correlation with the octanol-water partition coefficient (Log Kow). Log Kow is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. For compounds like this compound, a high degree of halogenation typically leads to high lipophilicity and, consequently, a higher potential for bioaccumulation.
Computational tools predict Log Kow and the Bioconcentration Factor (BCF) using several methods:
Atom/Fragment Contribution Methods: These models calculate the Log Kow by summing the contributions of individual atoms or molecular fragments.
Property-Based Correlations: BCF is often predicted using regression equations based on Log Kow. These models are well-established but may be less accurate for compounds that can be metabolized by the organism.
The table below details the key parameters used in the computational assessment of bioaccumulation potential.
| Parameter | Description | Significance for Bioaccumulation | Common Predictive Model |
| Log Kow (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in octanol (B41247) versus its concentration in water at equilibrium. | Primary indicator of lipophilicity and potential to accumulate in fatty tissues. | Atom/fragment contribution methods (e.g., KOWWIN™). |
| Water Solubility (Log S) | The logarithm of the maximum amount of a chemical that can dissolve in water. | Inversely related to Log Kow; lower solubility often correlates with higher bioaccumulation potential. | Regression models based on Log Kow and molecular weight. |
| Bioconcentration Factor (BCF) | The ratio of the chemical concentration in an aquatic organism to the concentration in the water. | Direct estimate of bioaccumulation potential in aquatic species. | Regression-based QSARs using Log Kow (e.g., BCFBAF™). |
Chemoinformatics and Database Integration for Environmental Assessment
Chemoinformatics provides the infrastructure to manage, analyze, and model the large volumes of data associated with chemical risk assessment. For a compound like this compound, which lacks extensive experimental data, chemoinformatic tools and integrated databases are indispensable for its environmental evaluation. nih.gov These systems aggregate data from various sources, including laboratory studies, computational models, and regulatory lists, into a single, accessible platform. nih.gov
A prime example of such a platform is the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. sej.orgepa.gov The Dashboard is a web-based resource that compiles data on over a million chemicals, including physicochemical properties, environmental fate and transport data, and toxicity information. epa.govechemportal.org For any given chemical, it provides a centralized access point to both experimental data and predicted values from QSAR models like OPERA (Open-source QSAR-based Predictions for Environmental and Regulatory Assessment).
The integration of these databases serves several key functions in environmental assessment:
Data Gap Filling: When experimental data is unavailable, validated QSAR predictions from integrated models can be used to fill critical data gaps needed for risk screening and prioritization. researchgate.net
Chemical Prioritization: By comparing the predicted properties of thousands of chemicals, regulators can prioritize those with characteristics of persistence, bioaccumulation, and toxicity for further investigation and potential regulation. nih.gov
Consistency and Transparency: Centralized databases ensure that assessments are based on consistent and well-documented data. Publicly accessible platforms like the CompTox Dashboard enhance the transparency of the scientific basis for regulatory decisions. echemportal.org
The role of these integrated systems is to create a comprehensive profile for chemicals like this compound, allowing scientists and regulators to perform a holistic assessment based on the convergence of evidence from multiple computational and, where available, experimental sources.
Future Research Directions and Emerging Paradigms in Tetrabromodichlorocyclohexane Studies
Development of Novel Analytical Techniques for Emerging Isomers
A significant challenge in studying TBDC is the potential for numerous stereoisomers, each with potentially unique physical-chemical properties and toxicological profiles. Historically, analytical methods may not have been able to separate and identify all emerging isomers in complex environmental samples. Future research must focus on developing and applying novel analytical techniques with enhanced specificity and sensitivity.
Advanced hyphenated techniques are at the forefront of this effort. The integration of multi-dimensional separation techniques like liquid chromatography (LC) and ion mobility-mass spectrometry (IM-MS) offers a powerful approach. LC-IM-MS/MS can separate compounds based on their chromatographic retention time, ion mobility (which is related to size, shape, and charge), and mass-to-charge ratio, providing multiple layers of specificity. clemson.edu This is particularly valuable for distinguishing structural isomers that are difficult to resolve using conventional methods alone. clemson.edu The application of derivatization techniques, such as using dansyl chloride, can further enhance the resolution of isomers and metabolites in complex matrices. clemson.edu
The goal is to move towards methods that are not only capable of identifying known TBDC isomers but also of discovering and characterizing novel or unexpected isomers and transformation products directly in environmental media.
Table 1: Emerging Analytical Techniques for Isomer-Specific Analysis
| Technique | Principle | Relevance for TBDC Isomer Analysis |
|---|---|---|
| Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS/MS) | Separates analytes based on retention time (LC), ion mobility (IM), and mass-to-charge ratio (MS), allowing for multi-dimensional analysis. | Highly effective in separating and identifying structural isomers that co-elute in traditional chromatography, crucial for distinguishing TBDC variants. clemson.edu |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition for unknown compounds. | Essential for identifying new TBDC isomers and their environmental degradation products without relying on pre-existing reference standards. |
| Two-Dimensional Gas Chromatography (GCxGC-MS) | Employs two different chromatography columns to greatly enhance separation power for complex mixtures of volatile and semi-volatile compounds. | Increases peak capacity and resolution, allowing for the separation of TBDC isomers from a multitude of other co-contaminants in a single analysis. |
| Chemical Derivatization | Modifies the analyte's chemical structure to improve its chromatographic behavior or ionization efficiency. | Can be used to enhance the separation of closely related isomers by altering their physical properties prior to analysis. clemson.edu |
Understanding Complex Environmental Mixtures and Co-contaminants
TBDC does not exist in isolation in the environment. It is typically found as part of complex chemical mixtures, alongside other persistent organic pollutants (POPs), co-contaminants, and its own degradation or manufacturing byproducts. oup.comnih.gov For instance, one study investigating the soil degradation of a hexahalocyclohexane mixture found that α-tetrabromodichlorocyclohexane constituted approximately 25% of the initial mix, alongside α-pentabromochlorocyclohexane (~55%) and α-tribromotrichlorocyclohexane (~10%). oup.com
Future research must therefore shift from single-compound analysis to assessing the impact of these real-world mixtures. The combined or interactive effects of these chemicals may be different from the effects of TBDC alone. nih.gov This requires integrated approaches that combine advanced chemical analysis with bioassays to measure the toxicity of environmental extracts. nih.gov Tools like the Biological Response Indicator Devices Gauging Environmental Stressors (BRIDGES) bioanalytical tool, which pairs passive sampling with embryonic zebrafish developmental toxicity models, can link complex environmental mixtures directly to biological effects. nih.gov Such approaches are crucial because unidentified components in a mixture can be toxicologically significant. nih.gov Understanding the co-occurrence and combined fate of TBDC with other POPs is essential for a more accurate environmental risk assessment.
Refinement of Predictive Models for Long-Term Environmental Fate
Predicting the long-term environmental fate of TBDC is critical for understanding its potential for persistence, long-range transport, and bioaccumulation. While some data exists, for many isomers and potential degradation products, empirical data is limited. epa.gov Future research will increasingly rely on the refinement and application of predictive environmental models.
Multimedia mass balance models, such as SimpleBox, can estimate the distribution of a chemical between different environmental compartments like air, water, soil, and sediment. nih.gov These models are a cornerstone of regulatory frameworks like REACH and can be adapted for persistent compounds. nih.gov For new or data-poor TBDC isomers, Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) models are invaluable. epa.govfrontiersin.org These computational tools predict a chemical's properties and behavior based on its molecular structure.
A key future direction is the integration of models that predict transformation pathways with environmental fate models. frontiersin.org Platforms like enviPath, a database and prediction system for microbial biotransformation, can help anticipate the likely degradation products of TBDC, which can then be incorporated into broader fate and transport simulations. envipath.org The ultimate goal is to develop comprehensive models that can forecast the environmental behavior of TBDC and its relevant transformation products at various scales, from local contamination sites to regional and global distribution. frontiersin.org
Table 2: Predictive Models for Environmental Fate Assessment
| Model Type | Purpose | Example/Application for TBDC |
|---|---|---|
| Multimedia Fate Models | Predict the partitioning and distribution of chemicals among environmental compartments (air, water, soil, biota). | Using models like SimpleBox to estimate where TBDC is likely to accumulate in the environment. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Estimate physical-chemical properties (e.g., solubility, vapor pressure) from molecular structure. | Predicting key properties for unstudied TBDC isomers to parameterize fate models. frontiersin.org |
| Biotransformation Prediction Systems | Predict likely metabolic and degradation pathways and products. | Using platforms like enviPath to identify potential environmental breakdown products of TBDC for further study. envipath.org |
| Leaching and Runoff Models | Simulate the movement of chemicals from soil to ground and surface water. | Models like PRZM and PEARL could be adapted to assess the potential for TBDC to contaminate water sources from contaminated soils. frontiersin.org |
Exploration of Sustainable Remediation Technologies and Green Chemistry Principles
Addressing existing contamination by persistent halogenated compounds like TBDC requires sustainable and effective remediation technologies. Future research is focused on developing "green remediation" strategies that minimize the environmental footprint of the cleanup process itself. frontiersin.org
Bioremediation, which uses microorganisms to break down contaminants, is a particularly promising field. triuminc.com This can involve biostimulation (adding nutrients to encourage native microbes) or bioaugmentation (introducing specialized microbes with known degradative capabilities). triuminc.com Research has shown that hexahalocyclohexane mixtures can be rapidly degraded under certain aerobic and anaerobic soil conditions, indicating the potential for microbial remediation. oup.com The discovery of novel microorganisms and enzymes capable of dehalogenating TBDC is a key research objective. frontiersin.org
Beyond remediation, the principles of green chemistry offer a framework for preventing future pollution. yale.edursc.org This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Key principles applicable to compounds like TBDC include:
Design for Degradation : Chemical products should be designed to break down into innocuous substances after use and not persist in the environment. epa.gov
Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.edu
Prevention : It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com
Applying these principles can guide the development of safer alternatives to persistent halogenated flame retardants and other industrial chemicals.
Integration of Multi-Omics Approaches in Ecotoxicology (non-human)
To understand the biological impact of TBDC on ecosystems, ecotoxicology is moving beyond traditional endpoints to the molecular level. The integration of "multi-omics" approaches represents a paradigm shift in this field. frontiersin.org This involves the simultaneous analysis of different classes of biological molecules (e.g., genes, transcripts, proteins, metabolites) to gain a systems-level understanding of an organism's response to a chemical stressor. nih.gov
The primary multi-omics fields include:
Genomics : Study of the complete set of DNA.
Transcriptomics : Study of the complete set of RNA transcripts.
Proteomics : Study of the complete set of proteins.
Metabolomics : Study of the complete set of small-molecule metabolites.
By applying these techniques to sentinel organisms (e.g., fish, invertebrates) exposed to TBDC, researchers can identify biomarkers of exposure and effect, and elucidate the molecular initiating events and key events within adverse outcome pathways (AOPs). nih.govenviro.wikinih.gov For example, proteomics can directly identify the proteins that are targeted by a toxicant, which is often more relevant for predicting a physiological response than changes in gene transcripts alone. nih.gov Multi-omics studies can provide a more comprehensive picture of toxicological mechanisms than any single omics approach, leading to a more performant elucidation of complex processes. frontiersin.org
Global Monitoring Networks and Data Harmonization for Persistent Halogenated Compounds
Persistent halogenated compounds like TBDC can undergo long-range atmospheric transport, leading to their presence in even the most remote environments. europa.eumdpi.com Effective management requires coordinated global monitoring. Future efforts will focus on incorporating emerging contaminants like TBDC into existing global monitoring networks and ensuring data is comparable across studies and regions.
Networks like the Global Atmospheric Passive Sampling (GAPS) study have demonstrated the feasibility of using standardized, low-cost passive samplers to assess the spatial distribution of POPs on a worldwide basis. acs.org Similarly, programs operating under the Stockholm Convention on Persistent Organic Pollutants and the Convention on Long-range Transboundary Air Pollution (LRTAP) provide a framework for international monitoring. europa.eupops.int
A critical challenge is the harmonization of data. This requires the development and adoption of standardized protocols for sampling, analysis, and quality assurance. Without such harmonization, it is difficult to compare data from different networks or to accurately assess global trends. pops.int The inclusion of TBDC and its isomers in the target analyte lists of these global programs is a necessary step to understand its distribution, transport pathways, and temporal trends on a planetary scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
